molecular formula C33H37N7O2 B11421408 3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethyl)propanamide

3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethyl)propanamide

Cat. No.: B11421408
M. Wt: 563.7 g/mol
InChI Key: UMEHDGJTZSUHIC-UHFFFAOYSA-N
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Description

3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, aldehydes, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: It has shown promise as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • 1,2,4-oxadiazole derivatives

Uniqueness

3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{2-[4-(2,3-dimethyphenyl)piperazin-1-yl]ethyl}propanamide stands out due to its unique triazoloquinazoline core structure, which imparts distinct biological activities and therapeutic potential. Its combination of benzyl and piperazine moieties further enhances its chemical diversity and functional versatility .

Properties

Molecular Formula

C33H37N7O2

Molecular Weight

563.7 g/mol

IUPAC Name

3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]propanamide

InChI

InChI=1S/C33H37N7O2/c1-24-9-8-14-28(25(24)2)38-21-19-37(20-22-38)18-17-34-31(41)16-15-30-35-36-33-39(23-26-10-4-3-5-11-26)32(42)27-12-6-7-13-29(27)40(30)33/h3-14H,15-23H2,1-2H3,(H,34,41)

InChI Key

UMEHDGJTZSUHIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6)C

Origin of Product

United States

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